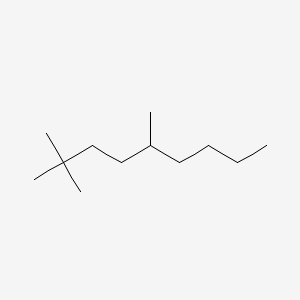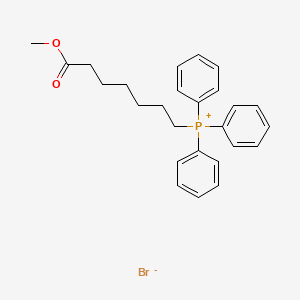![molecular formula C24H36N2O4S2 B14536382 2,2',2'',2'''-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol) CAS No. 62150-36-1](/img/structure/B14536382.png)
2,2',2'',2'''-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes disulfide bonds and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol) typically involves the reaction of 3-mercapto-1-propanol with sodium iodide and hydrogen peroxide. The reaction is carried out in a three-neck flask with ethyl acetate as the solvent. The mixture is stirred at 30°C for 30 minutes, followed by extraction with ethyl acetate and washing with saturated sodium thiosulfate solution and brine. The final product is obtained by drying with anhydrous sodium sulfate and removing the solvent under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Esters, ethers.
Scientific Research Applications
2,2’,2’‘,2’‘’-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein folding and disulfide bond formation.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol) involves its ability to form and break disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiodiethanol: Similar structure with disulfide bonds and hydroxyl groups.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Contains disulfide bonds but with different substituents.
Properties
CAS No. |
62150-36-1 |
|---|---|
Molecular Formula |
C24H36N2O4S2 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
2-[[2-[[2-[bis(2-hydroxyethyl)amino]-2-phenylethyl]disulfanyl]-1-phenylethyl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C24H36N2O4S2/c27-15-11-25(12-16-28)23(21-7-3-1-4-8-21)19-31-32-20-24(22-9-5-2-6-10-22)26(13-17-29)14-18-30/h1-10,23-24,27-30H,11-20H2 |
InChI Key |
BLWCWWOTADRLML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CSSCC(C2=CC=CC=C2)N(CCO)CCO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B14536303.png)
![3,5-Dinitro-2-[(3-phenylprop-2-en-1-yl)oxy]pyridine](/img/structure/B14536304.png)


![2-[(Diethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14536312.png)
![1,7-Dimethyl-7H-pyrido[3,2-c]carbazol-1-ium iodide](/img/structure/B14536319.png)

![1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B14536330.png)

![2-Chloro-1-methyl-6-phenylpyrrolo[1,2-a]imidazole;sulfuric acid](/img/structure/B14536346.png)


![1,1-Diphenyl-3-[(trimethylsilyl)oxy]silolane](/img/structure/B14536354.png)
![4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid](/img/structure/B14536359.png)
